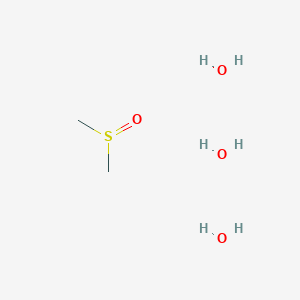
Di-methylsulfoxide trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-methylsulfoxide trihydrate is a chemical compound that consists of dimethyl sulfoxide (DMSO) and three molecules of water. Dimethyl sulfoxide is an organosulfur compound with the formula (CH₃)₂SO. It is a colorless liquid that is widely used as a polar aprotic solvent in various chemical reactions due to its ability to dissolve both polar and nonpolar compounds . The trihydrate form indicates that each molecule of dimethyl sulfoxide is associated with three molecules of water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl sulfoxide is typically synthesized by the oxidation of dimethyl sulfide, a by-product of the Kraft process, using oxygen or nitrogen dioxide . The trihydrate form can be prepared by carefully controlling the hydration process to ensure the incorporation of three water molecules per dimethyl sulfoxide molecule.
Industrial Production Methods
Industrial production of dimethyl sulfoxide involves the oxidation of dimethyl sulfide in the presence of a catalyst. The process is carried out under controlled conditions to maximize yield and purity. The trihydrate form is produced by adding the appropriate amount of water to the dimethyl sulfoxide under controlled conditions to achieve the desired hydration level .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl sulfoxide undergoes various chemical reactions, including:
Reduction: It can be reduced to dimethyl sulfide (CH₃SCH₃) using reducing agents like lithium aluminum hydride.
Substitution: Dimethyl sulfoxide can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Dimethyl sulfone.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfoxides depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl sulfoxide trihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl sulfoxide involves its ability to penetrate biological membranes and interact with cellular components. It has demonstrated antioxidant activity, which may contribute to its anti-inflammatory and analgesic effects . The exact molecular targets and pathways are not fully understood, but it is believed to interact with proteins and other cellular components to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfide (CH₃SCH₃): A related compound that is less polar and has a lower boiling point.
Dimethyl sulfone (CH₃SO₂CH₃): An oxidized form of dimethyl sulfoxide with different chemical properties.
Diethyl sulfoxide (C₂H₅SO): A similar sulfoxide compound with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl sulfoxide trihydrate is unique due to its high polarity, ability to dissolve a wide range of compounds, and its use as a cryoprotectant and solvent in various scientific applications. Its trihydrate form provides additional stability and hydration properties that are beneficial in certain chemical and biological processes .
Propiedades
Número CAS |
35387-50-9 |
|---|---|
Fórmula molecular |
C2H12O4S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
methylsulfinylmethane;trihydrate |
InChI |
InChI=1S/C2H6OS.3H2O/c1-4(2)3;;;/h1-2H3;3*1H2 |
Clave InChI |
ZEKCMKDIJBLBNQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



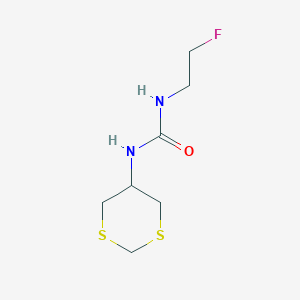

![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
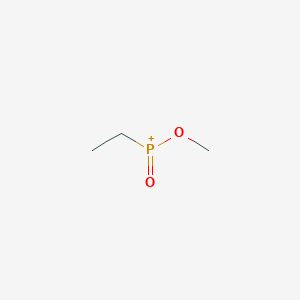
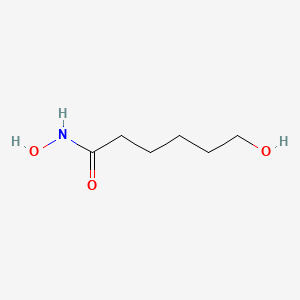
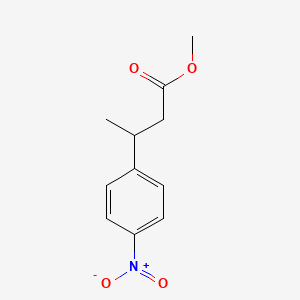
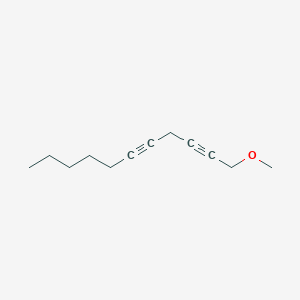
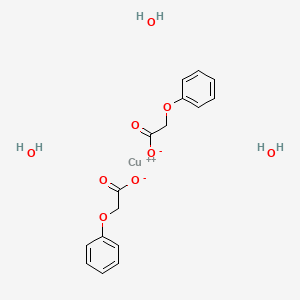
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)
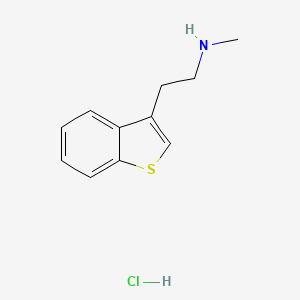
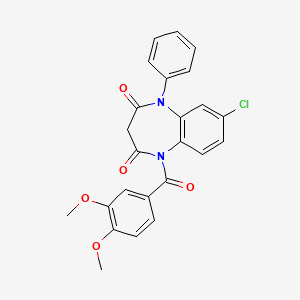
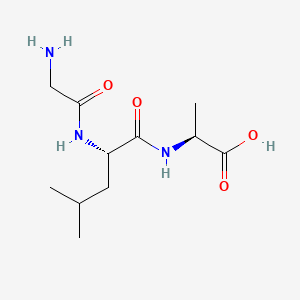
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
